molecular formula C9H12N2O2 B160866 N-(3-Amino-4-methoxyphenyl)acetamide CAS No. 6375-47-9

N-(3-Amino-4-methoxyphenyl)acetamide

Cat. No. B160866
CAS RN: 6375-47-9
M. Wt: 180.2 g/mol
InChI Key: SJWQCBCAGCEWCV-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methoxyphenyl)acetamide is a chemical compound that serves as an important intermediate in the synthesis of various compounds, including azo disperse dyes. Its significance lies in its applications in the production of dyes and potentially in pharmaceuticals, as it is structurally related to other compounds with biological activity .

Synthesis Analysis

The synthesis of N-(3-Amino-4-methoxyphenyl)acetamide can be achieved through the catalytic hydrogenation of N-(3-n

Scientific Research Applications

Green Synthesis in Dye Production

N-(3-Amino-4-methoxyphenyl)acetamide is a crucial intermediate in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) highlights the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, offering a more environmentally friendly approach compared to traditional methods involving iron powder reduction (Zhang Qun-feng, 2008).

Development of β3-Adrenergic Receptor Agonists

In the quest for potent β3-adrenergic receptor agonists, useful in treating obesity and type 2 diabetes, Maruyama et al. (2012) synthesized a series of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, demonstrating significant agonistic activity and potential therapeutic application (Maruyama et al., 2012).

Chemoselective Acetylation for Antimalarial Drug Synthesis

Deepali B Magadum and G. Yadav (2018) reported on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs. This study emphasizes the role of N-(3-Amino-4-methoxyphenyl)acetamide analogs in pharmaceutical synthesis (Magadum & Yadav, 2018).

Neural Nitric Oxide Synthase Inhibitors

A. Entrena et al. (2005) focused on the synthesis of neural nitric oxide synthase (nNOS) inhibitors, where one of the derivatives, similar in structure to N-(3-Amino-4-methoxyphenyl)acetamide, showed significant inhibitory activity. This suggests potential neuroprotective applications (Entrena et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

N-(3-amino-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWQCBCAGCEWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027620
Record name 3'-Amino-4'-methoxyacetanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-methoxyphenyl)acetamide

CAS RN

6375-47-9
Record name N-(3-Amino-4-methoxyphenyl)acetamide
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Record name Acetamide, N-(3-amino-4-methoxyphenyl)-
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Record name Acetamide, N-(3-amino-4-methoxyphenyl)-
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Record name 3'-Amino-4'-methoxyacetanilide
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Record name 3'-amino-4'-methoxyacetanilide
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Record name 3′-Amino-4′-methoxyacetanilide
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Synthesis routes and methods I

Procedure details

Other aqueous processes of acylation have been taught to yield the single desired isomer compound I where R is --CH3 and --XR1 is --COCH3, but at lower yield. German 1,543,625, Example 1, teaches the acylation of freshly-distilled 2,4-diaminoanisole with acetic anhydride in water solution, without the addition of hydrochloric acid, to give 3-amino-4-methoxyacetanilide in 75% yield before recrystallization. Publication, Board of Federal Intelligence Agency, P.B. 74 051, p. 33 teaches a similar conversion of 2,4-diaminoanisole to 2-amino-4-acetamidoanisole, in aqueous solution, with acetic anhydride, in the presence of magnesia at 65% yield.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

104 parts of 2-nitro-4-acetamidoanisole, 200 parts of methanol, 1.2 parts of a 30% aqueous solution of ammonia and 2 parts of a 50% suspension of palladium on charcoal, moist with water, in 2 parts of water are charged to an autoclave equipped with an aerating stirrer. The autoclave is pressurised with hydrogen and, at a pressure of 5 bar and a temperature of 100° C., hydrogenation is carried out for 2 hours. 2-Methoxy-5-acetamidoaniline is obtained in quantitative yield in a purity of >97% (analysis by liquid chromatography).
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Synthesis routes and methods IV

Procedure details

104 parts of 2-nitro-4-acetamidoanisole, 160 parts of ethanol, 12.5 parts of a 30% aqueous solution of ammonia and 1 part of a 50% suspension of palladium on charcoal, moist with water, in 2 parts of water are charged to an autoclave equipped with an aerating stirrer. The autoclave is pressurised with hydrogen and, at a pressure of 8 bar and a temperature of 100° C., hydrogenation is carried out for 2 hours. 2-Methoxy-5-acetamidoaniline is obtained in quantitative yield in a purity of >97% (analysis by liquid chromatography).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Q Zhang, LÜ Jinghui, MA Lei, LU Chunshan… - Chinese Journal of …, 2013 - Elsevier
Deactivation of Pd/C catalyst often occurs in liquid hydrogenation using industrial materials. For instance, the Pd/C catalyst is deactivated severely in the hydrogenation of N-(3-nitro-4-…
Number of citations: 16 www.sciencedirect.com
Y Feng, A Wang, H Yin, X Yan, L Shen - Chemical Engineering Journal, 2015 - Elsevier
A novel and facile method for selective reduction of 3-nitro-4-methoxy-acetylaniline (NMA) to 3-amino-4-methoxy-acetylaniline (AMA) was suggested by using Cu o nanoparticle as the …
Number of citations: 13 www.sciencedirect.com
K Miyamoto, H Mizuno, E Sugiyama, T Toyo'oka… - … of Pharmaceutical and …, 2021 - Elsevier
The limitation and control of genotoxic impurities (GTIs) has continued to receive attention from pharmaceutical companies and authorities for several decades. Because GTIs have the …
Number of citations: 5 www.sciencedirect.com
HJ Kim, JH Kim, DU Kim, SP Hong, SJ Kim… - Textile Coloration and …, 2014 - koreascience.kr
In order to produce black disperse dye which has high heat resistance and depth color for polyester (PET), an orange disperse dye was designed and synthesized with pyridine based …
Number of citations: 1 koreascience.kr
QF Zhang, JH Lü, L Ma, CS Lu, XL Xu, QX Liang, XN Li - Fine Chemical Intermediate, 2008
Number of citations: 2
김혜진, 김재호, 김동욱, 홍승표, 김상진, 김희동… - 한국염색가공 …, 2014 - ksdf.or.kr
In order to produce black disperse dye which has high heat resistance and depth color for polyester (PET), an orange disperse dye was designed and synthesized with pyridine based …
Number of citations: 3 www.ksdf.or.kr
宮本浩平 - 2021
Number of citations: 5

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